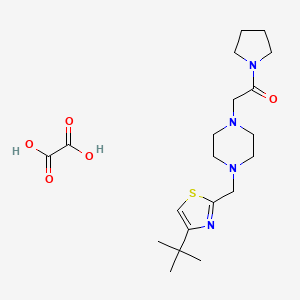

2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate

Description

Properties

IUPAC Name |

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4OS.C2H2O4/c1-18(2,3)15-14-24-16(19-15)12-20-8-10-21(11-9-20)13-17(23)22-6-4-5-7-22;3-1(4)2(5)6/h14H,4-13H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRQKJISERFSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)N3CCCC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate is a complex organic molecule that incorporates a thiazole ring, piperazine, and pyrrolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 307.5 g/mol. The structural features contribute to its biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.5 g/mol |

| CAS Number | 1105232-49-2 |

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperazine moiety enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy.

Anticancer Properties

Studies have suggested that similar thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds incorporating thiazole rings have been reported to inhibit cell proliferation in pancreatic cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways, although specific studies on this compound are still limited.

Interaction with Biological Targets

The compound is hypothesized to interact with G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways related to cellular responses. The activation of these receptors can lead to downstream effects that may influence cell growth and differentiation .

Case Studies and Research Findings

-

Antimicrobial Screening :

- A study evaluated several thiazole derivatives for their antimicrobial properties. The results indicated that modifications to the thiazole ring significantly impacted activity levels against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays :

-

Mechanistic Studies :

- Mechanistic investigations into thiazole derivatives have revealed their ability to induce oxidative stress in cancer cells, leading to apoptosis. This pathway is critical for developing new therapeutic strategies targeting resistant cancer types.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown promising antibacterial and antifungal activities in various studies, suggesting that 2-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate may also possess such properties .

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Studies on related piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines and inhibit tubulin polymerization, which is crucial for cancer cell division . The potential for this compound to exhibit similar effects warrants further investigation.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies can provide insights into how the compound interacts at the molecular level, potentially revealing mechanisms of action relevant to its pharmacological effects .

Case Study 1: Antimicrobial Evaluation

A study involving the synthesis of thiazole-piperazine derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was performed using serial dilution methods to determine Minimum Inhibitory Concentrations (MICs), with results indicating that these compounds could serve as lead molecules for antibiotic development .

Case Study 2: Cytotoxicity Assessment

In another investigation, a library of piperazine-based compounds was screened against various cancer cell lines, including HeLa and MCF-7. The results showed that specific derivatives had IC50 values in the low micromolar range, indicating strong cytotoxic effects. This suggests that this compound could be evaluated similarly for its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally analogous piperazine derivatives:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to methyl or acetyl substituents (e.g., ’s 1-acetylpiperidine-4-carbonitrile). However, the oxalate salt mitigates this by improving solubility .

- Metabolic Stability : Thiazole rings (as in the target and ’s compound) are more resistant to oxidative metabolism than thiophene (e.g., MK41) .

- Solubility : Oxalate salts (target and ) typically exhibit higher aqueous solubility than free bases or neutral analogs (e.g., ’s compound lacks salt forms) .

NMR and Spectroscopic Comparisons

- NMR Shifts : highlights that substituents in regions analogous to the target’s tert-butyl thiazole (e.g., positions 29–36 in Figure 6) cause distinct chemical shift changes, enabling differentiation from compounds like MK41 (CF3-phenyl) or benzimidazole derivatives .

- Steric Effects : The tert-butyl group in the target compound may induce upfield shifts in nearby protons due to steric shielding, unlike smaller substituents (e.g., methyl in ) .

Research Implications

Further studies should prioritize:

In vitro BBB permeability assays comparing it to MK41 and ’s compound.

Docking studies to evaluate interactions with CNS targets (e.g., 5-HT receptors).

Metabolic profiling to assess thiazole stability versus thiophene or imidazole analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodology:

- Stepwise Optimization: Adjust reaction parameters such as solvent polarity (e.g., dichloromethane for nucleophilic substitutions), temperature (e.g., reflux conditions for amidation), and catalyst selection (e.g., palladium for cross-coupling) .

- Purification: Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) for intermediates, followed by recrystallization in ethanol or methanol for final product isolation .

- Monitoring: Employ thin-layer chromatography (TLC) for real-time reaction tracking and HPLC for purity assessment (>95%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Key Techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at δ 1.3 ppm, pyrrolidine protons at δ 3.2–3.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated vs. observed m/z within ±2 ppm error) .

- IR Spectroscopy: Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ethanone moiety) .

Q. How should researchers design assays to evaluate its biological activity in vitro?

- Experimental Design:

- Target Selection: Prioritize enzyme inhibition assays (e.g., kinases or cyclooxygenases) based on structural analogs’ activity .

- Dose-Response Curves: Use 10–100 µM concentration ranges and measure IC₅₀ values with controls (e.g., DMSO vehicle) .

- Cell Viability: Pair with MTT assays to rule out cytotoxicity in relevant cell lines (e.g., HEK-293 or HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Strategies:

- Isotopic Labeling: Synthesize deuterated analogs to clarify ambiguous NMR signals (e.g., exchangeable protons in piperazine) .

- X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) .

- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., piperazine-thiazole derivatives) .

Q. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

- Methodology:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .

- Light/Thermal Stability: Expose to UV light (254 nm) or elevated temperatures (40–60°C) and monitor via TLC .

- Metabolic Stability: Use liver microsomes (human or rodent) to assess cytochrome P450-mediated degradation .

Q. How can enantiomeric purity be ensured given the compound’s chiral centers?

- Advanced Techniques:

- Chiral HPLC: Utilize columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational models .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Scale-Up Considerations:

- Solvent Selection: Replace low-boiling solvents (e.g., diethyl ether) with safer alternatives (e.g., ethyl acetate) for large batches .

- Catalyst Recycling: Optimize palladium or nickel catalyst recovery using filtration or centrifugation .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How can the compound’s mechanism of action be validated in complex biological systems?

- Advanced Models:

- CRISPR Knockouts: Generate gene-edited cell lines lacking putative targets (e.g., COX-2 or PI3K) to confirm pathway specificity .

- In Vivo Studies: Use rodent models (e.g., carrageenan-induced inflammation) with pharmacokinetic profiling (plasma half-life, bioavailability) .

- Proteomics: Perform SILAC-based mass spectrometry to identify binding partners in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.